![molecular formula C21H17NO4 B5777608 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
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Overview
Description
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine, also known as CP-99,994, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the benzoxazine class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is not fully understood. However, it has been shown to act as an antagonist at the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation.
Biochemical and Physiological Effects:
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as decrease pain sensitivity. In addition, it has been shown to have antipsychotic effects in animal models of schizophrenia. 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has also been shown to have a neuroprotective effect in animal models of stroke.
Advantages and Limitations for Lab Experiments
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has several advantages for use in laboratory experiments. It is readily available and has a well-established synthesis method. In addition, it has been extensively studied and its effects are well characterized. However, there are also limitations to its use. 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, its effects may vary depending on the species and strain of animal used.
Future Directions
There are several future directions for research on 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One area of interest is the development of more selective NK1 receptor antagonists. This would allow for a more targeted approach to the treatment of anxiety, depression, and other disorders. In addition, further research is needed to fully understand the mechanism of action of 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine and its effects on different physiological processes. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in humans.
Synthesis Methods
The synthesis of 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been well established in the literature. The most common method involves the reaction of 4-phenoxyphenol with 1,3-dichloro-2-propanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is subsequently reacted with 2-aminobenzophenone to yield 7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine.
Scientific Research Applications
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, analgesic, and antipsychotic effects in preclinical studies. In addition, it has been investigated for its potential use in the treatment of depression, anxiety disorders, and schizophrenia.
properties
IUPAC Name |
7-(4-phenoxyphenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-2-4-17(5-3-1)26-18-8-6-16(7-9-18)22-12-15-10-20-21(25-14-24-20)11-19(15)23-13-22/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMKEGYQAGTAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2OCN1C4=CC=C(C=C4)OC5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
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